
1,2,3,4,5,6-Hexachloro-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexachloro-9H-fluorene: is a chemical compound with the molecular formula C13H4Cl6 It is a derivative of fluorene, where six hydrogen atoms are replaced by chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexachloro-9H-fluorene can be synthesized through the chlorination of fluorene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure complete chlorination of the fluorene molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5,6-Hexachloro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated fluorene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Chlorinated fluorenone derivatives.
Reduction: Partially dechlorinated fluorene derivatives.
Substitution: Fluorene derivatives with various functional groups.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexachloro-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-hexachloro-9H-fluorene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6-Hexachlorobenzene: Similar in structure but lacks the fluorene backbone.
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated compound with a different core structure.
1,2,3,4,5,6-Hexachloronaphthalene: Shares the chlorination pattern but has a naphthalene core.
Uniqueness: 1,2,3,4,5,6-Hexachloro-9H-fluorene is unique due to its fluorene backbone, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it highly reactive and suitable for various specialized applications.
Propriétés
Numéro CAS |
113339-30-3 |
|---|---|
Formule moléculaire |
C13H4Cl6 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexachloro-9H-fluorene |
InChI |
InChI=1S/C13H4Cl6/c14-6-2-1-4-3-5-8(7(4)10(6)16)11(17)13(19)12(18)9(5)15/h1-2H,3H2 |
Clé InChI |
XVDBQCHFRDPRGG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


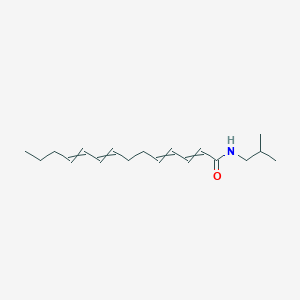

![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
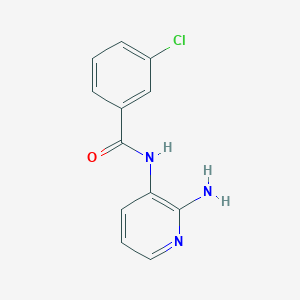
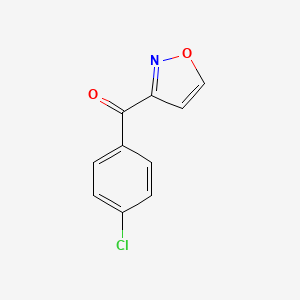
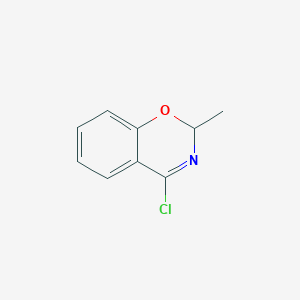
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

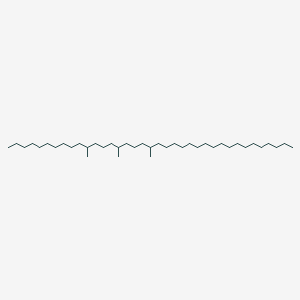

![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
